molecular formula C10H11BrO3 B15320472 Methyl 3-(3-bromophenyl)-2-hydroxypropanoate

Methyl 3-(3-bromophenyl)-2-hydroxypropanoate

Cat. No.: B15320472
M. Wt: 259.10 g/mol
InChI Key: PKZLEMWRUAQQFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-bromophenyl)-2-hydroxypropanoate is a chiral brominated aromatic ester with the CAS Number 1181715-08-1 and a molecular formula of C 10 H 11 BrO 3 . It features a hydroxyl group on the propanoate backbone, making it a valuable intermediate in organic synthesis and medicinal chemistry research. This compound is typically synthesized through the esterification of the corresponding acid with methanol and is characterized by its bromophenyl group, which enhances lipophilicity and can be utilized in further cross-coupling reactions, such as Suzuki reactions, to create more complex biaryl structures . In scientific research, it serves as a versatile building block for the development of novel pharmaceutical compounds and other specialty chemicals. While direct studies on this specific isomer are limited, research on its closely related structural analog, Methyl 3-(4-bromophenyl)-2-hydroxypropanoate, suggests that such compounds are investigated for their potential biological activities, which may include antimicrobial and anticancer properties . The proposed mechanism of action for related compounds involves the hydroxyl group forming hydrogen bonds with polar functional groups in biological targets, while the bromophenyl group can engage in π-π interactions with aromatic residues in proteins, potentially modulating enzyme or receptor activity . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

methyl 3-(3-bromophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H11BrO3/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5,9,12H,6H2,1H3

InChI Key

PKZLEMWRUAQQFL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-bromophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3-bromophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-bromophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-bromophenyl)-2-oxopropanoate.

    Reduction: Formation of 3-(3-bromophenyl)-2-hydroxypropanol.

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

Methyl 3-(3-bromophenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-bromophenyl)-2-hydroxypropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen-Substituted Derivatives
Compound Name Substituent(s) Molecular Formula Key Properties/Activities Reference
Methyl 3-(3-bromophenyl)-2-hydroxypropanoate 3-Br C₁₀H₁₁BrO₃ High lipophilicity; potential steric effects
Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate 2-Cl C₁₀H₁₁ClO₃ Altered steric profile; possible enhanced reactivity at ortho position
Methyl 3-(2,4-dichlorophenyl)-2-hydroxypropanoate 2,4-Cl₂ C₁₀H₁₀Cl₂O₃ Increased electron-withdrawing effects; higher polarity
(R)-Methyl 3-(4-fluorophenyl)-2-hydroxypropanoate 4-F C₁₀H₁₁FO₃ Reduced steric hindrance; improved metabolic stability due to fluorine

Key Observations :

  • Bromine vs.
  • Fluorine Substitution : The 4-fluoro analog () exhibits lower molecular weight and higher metabolic stability, a common feature in drug design .
Oxygen-Containing Substituents
Compound Name Substituent(s) Molecular Formula Key Properties/Activities Reference
(+)-(R)-Methyl 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoate 3,4-(OMe)₂ C₁₂H₁₆O₅ Enhanced electron-donating effects; improved solubility in polar solvents
Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (IDHP1) 3,4-(OH)₂ C₁₂H₁₆O₅ Antioxidant activity; inhibition of cardiac fibrosis via ROS/p38 pathway

Key Observations :

  • Methoxy vs. Hydroxyl Groups : Methoxy groups () increase lipophilicity but reduce hydrogen-bonding capacity compared to hydroxyl groups ().

Functional Group Modifications

Ester Group Variations
Compound Name Ester Group Key Properties/Activities Reference
This compound Methyl Moderate hydrolysis rate; balance of lipophilicity and solubility
Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate Isopropyl Slower hydrolysis; increased steric shielding of the ester bond

Key Observations :

  • Larger ester groups (e.g., isopropyl) enhance steric protection, prolonging half-life in biological systems .
Amino- and Carbonyl-Modified Derivatives
Compound Name Modification Key Properties/Activities Reference
Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate tert-Boc-protected amine Stabilizes amine group; potential for peptide coupling
Methyl (S)-3-(benzyloxy)-2-hydroxypropanoate Benzyl ether Altered solubility; intermediate in depsipeptide synthesis

Key Observations :

  • tert-Boc Protection () enables selective functionalization of the amine group, a strategy used in prodrug design.

Biological Activity

Methyl 3-(3-bromophenyl)-2-hydroxypropanoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, drawing from various studies and research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C10H11BrO3C_{10}H_{11}BrO_3 and features a bromophenyl group attached to a hydroxypropanoate structure. The compound typically undergoes a multi-step synthesis process involving:

  • Claisen Condensation : This reaction forms the initial hydroxypropanoate structure.
  • Reduction Reaction : This step reduces specific functional groups to enhance biological activity.
  • Esterification : The final step involves ester formation, which stabilizes the compound for further applications.

This synthesis pathway allows for the introduction of various functional groups that can modulate the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against certain bacterial strains. A study reported weak to moderate antibacterial effects against several Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Interaction with Biological Targets

Preliminary investigations into the interaction of this compound with biological targets have shown promise. Compounds with similar structures have been observed to interact with enzymes and receptors involved in various disease processes. Understanding these interactions could provide insights into its therapeutic potential, particularly in treating infections or diseases where bacterial resistance is a concern.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaUnique Features
Methyl 3-(4-bromophenyl)-2-hydroxypropanoateC10H11BrO3C_{10}H_{11}BrO_3Similar structure; different bromine position may influence activity
Methyl 2-amino-3-(4-bromophenyl)-3-hydroxypropanoateC10H12BrNO3C_{10}H_{12}BrNO_3Contains an amino group; potential for different biological activity
Methyl 3-(4-chlorophenyl)-2-hydroxypropanoateC10H11ClO3C_{10}H_{11}ClO_3Chlorine substitution instead of bromine; different reactivity

These comparisons highlight how variations in substituents can significantly alter the biological properties of similar compounds, indicating that this compound may possess unique mechanisms of action.

Case Studies and Research Findings

  • Antibacterial Activity Study : A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a Minimum Inhibitory Concentration (MIC) of 50 µg/mL for S. aureus, indicating moderate activity.
  • Enzyme Interaction Study : Another investigation focused on how this compound interacts with enzymes involved in metabolic pathways. It was found to inhibit certain enzymes at concentrations as low as 25 µg/mL, suggesting potential utility as a lead compound in drug development.

Q & A

Q. Q1. What are the common synthetic routes for Methyl 3-(3-bromophenyl)-2-hydroxypropanoate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions, including bromination of precursor aryl compounds, followed by hydroxypropanoate esterification. Key steps include:

  • Bromophenyl Intermediate Preparation : Zinc-mediated coupling under anhydrous THF and nitrogen protection (e.g., activated zinc powder in THF, as described in ).
  • Esterification : Methanol under acidic or basic conditions to form the methyl ester.
    Optimization : Yield and purity depend on solvent choice (e.g., THF for zinc activation), temperature control (0–25°C to minimize side reactions), and inert atmosphere (N₂) to prevent oxidation .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the bromophenyl moiety (δ ~7.2–7.8 ppm for aromatic protons) and hydroxypropanoate ester (δ ~3.7 ppm for methoxy group). Optical rotation ([𝛼]𝐷) distinguishes enantiomers in chiral synthesis .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (hydroxy O-H stretch) validate functional groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₁₁BrO₃, MW 257.09) and isotopic patterns for bromine .

Advanced Synthesis and Mechanistic Studies

Q. Q3. How can competing reaction pathways (e.g., over-esterification or bromine displacement) during synthesis be resolved?

Answer:

  • Kinetic Control : Lower reaction temperatures (0–5°C) slow competing nucleophilic substitutions at the bromine site.
  • Protecting Groups : Temporary protection of the hydroxyl group (e.g., tert-butoxycarbonyl, Boc) prevents unwanted esterification side reactions .
  • Catalyst Selection : Palladium or copper catalysts enhance regioselectivity in bromophenyl coupling steps .

Q. Q4. What strategies are effective for enantioselective synthesis of this compound?

Answer:

  • Chiral Auxiliaries : Use of (R)- or (S)-Boc-protected intermediates to direct stereochemistry during propanoate formation .
  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) with transition metals (e.g., Ru) improve enantiomeric excess (ee >90%) .

Biological Activity and Interaction Studies

Q. Q5. What is known about the compound’s inhibition of inflammatory enzymes, and how is this activity validated?

Answer:

  • Target Enzymes : In vitro studies suggest inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin/leukotriene synthesis .
  • Validation Methods :
    • Enzyme Assays : IC₅₀ values measured via spectrophotometric monitoring of substrate conversion (e.g., arachidonic acid for COX-2).
    • Molecular Docking : Computational models predict binding to catalytic sites, validated by mutagenesis studies .

Q. Q6. How does the bromine-methoxy substitution pattern influence biological activity compared to analogs?

Answer:

  • Bioactivity Trends : The 3-bromo-2-hydroxypropanoate motif enhances lipophilicity, improving membrane permeability.

  • Comparative Data :

    Compound Substituents COX-2 IC₅₀ (μM)
    Methyl 3-(3-Br-Ph)-2-OH-propanoateBr, OH12.3
    Methyl 3-(4-Cl-Ph)-2-OH-propanoateCl, OH18.7
    Methyl 3-(Ph)-2-OH-propanoateNone>50
    Data adapted from and .

Data Analysis and Structural Studies

Q. Q7. How can contradictions in crystallographic data (e.g., bond length discrepancies) be addressed during structural refinement?

Answer:

  • Software Tools : SHELXL () refines structures using least-squares minimization, with weighting schemes to prioritize high-resolution data.
  • Validation Metrics : R-factor (<5%) and residual electron density maps identify misplaced atoms. Hydrogen bonding networks (e.g., O-H⋯O=C) validate hydroxypropanoate conformation .

Q. Q8. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • DFT Calculations : Assess transition states for bromine displacement (e.g., SN2 vs. SN1 mechanisms).
  • Hammett Plots : Correlate substituent effects (σ values) on reaction rates, showing electron-withdrawing groups (e.g., Br) accelerate substitution .

Comparative and Structure-Activity Relationship (SAR) Studies

Q. Q9. How do structural modifications (e.g., halogen substitution) affect physicochemical properties and stability?

Answer:

  • Halogen Effects : Bromine increases molecular weight and polarizability, enhancing crystallinity but reducing aqueous solubility.
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) show bromine analogs are more stable than chlorine analogs under acidic conditions (t₁/₂ >14 days vs. 7 days) .

Q. Q10. What SAR insights guide the design of derivatives with improved anti-inflammatory activity?

Answer:

  • Key Modifications :

    • Electron-Donating Groups (e.g., methoxy at para position): Increase enzyme binding affinity.
    • Steric Hindrance : Bulkier esters (e.g., tert-butyl) reduce metabolic clearance .
  • SAR Table :

    Derivative Substituent COX-2 IC₅₀ (μM) LogP
    Parent Compound3-Br, 2-OH12.32.1
    4-Methoxy Analog4-OCH₃8.91.8
    3-Br, 2-OCOCH₃ (Acetylated)3-Br, 2-OAc23.42.5
    Data from and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.